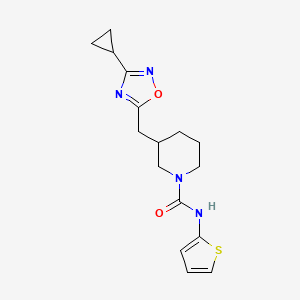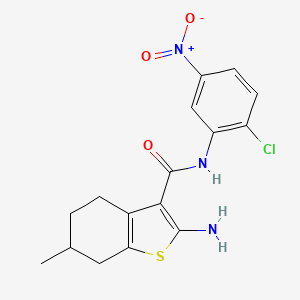![molecular formula C24H25N7O3 B2602347 (4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920184-44-7](/img/structure/B2602347.png)
(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N7O2 and its molecular weight is 429.484. This compound is part of a class of compounds known as triazolopyrimidines, which have been shown to have a wide range of pharmacological activities .
Synthesis Analysis
Triazolopyrimidines can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture is cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .
Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Physical and Chemical Properties Analysis
The compound This compound has a molecular weight of 429.484.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Some novel triazole derivatives, including compounds structurally related to the queried chemical, have been synthesized and screened for their antimicrobial activities. These derivatives have demonstrated good to moderate activities against various microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).
Anticonvulsant Drug Development
A novel anticonvulsant drug candidate named "Epimidin," which structurally resembles the queried chemical, has been developed. Its related substances determination was validated through HPLC methods, indicating its promise as a potential active pharmaceutical ingredient in anticonvulsant therapy (Severina et al., 2021).
PET Tracer Development for Brain Imaging
Compounds structurally similar to the queried chemical have been developed as PET tracers for imaging cerebral adenosine A2A receptors. These tracers, like Preladenant, show favorable brain kinetics and are suitable for mapping cerebral receptors, which is crucial in neurological research and diagnostics (Zhou et al., 2014).
Synthesis of Novel Antihypertensive Agents
Research on the synthesis of new triazolopyrimidines bearing various moieties, akin to the queried compound, has shown promising results in the development of antihypertensive agents. Selected compounds have exhibited significant activity in vitro and in vivo, suggesting potential in the treatment of hypertension (Bayomi et al., 1999).
Wirkmechanismus
The mechanism of action of triazolopyrimidines is not fully understood, but it is believed to involve interactions with various enzymes and receptors in the biological system . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Zukünftige Richtungen
Triazolopyrimidines, including (4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, have a wide range of potential applications in medicinal chemistry due to their diverse pharmacological activities . Future research could focus on further exploring these activities and developing new drugs based on this class of compounds .
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-3-34-19-9-7-17(8-10-19)24(32)30-13-11-29(12-14-30)22-21-23(26-16-25-22)31(28-27-21)18-5-4-6-20(15-18)33-2/h4-10,15-16H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEVKWHZAVQLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2602270.png)




![2-METHYL-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}BENZAMIDE](/img/structure/B2602277.png)
![4-chloro-3-nitro-N-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}benzamide](/img/structure/B2602278.png)
![Methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate](/img/structure/B2602279.png)

![N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide](/img/structure/B2602281.png)
![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)
